1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(thiophene-3-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)15-11-14-3-1-2-5-21(14)18-15/h4,10-12H,1-3,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLPGKDAVVGIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CSC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(thiophene-3-carbonyl)piperazine typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine core . This intermediate can then be further functionalized through various substitution reactions to introduce the thiophene-3-carbonyl and piperazin-1-yl groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation and regioselective functionalization are often employed to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(thiophene-3-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific compound has shown potential in several therapeutic areas:
Antitumor Activity
Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation across various cancer types. For instance, compounds similar to 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(thiophene-3-carbonyl)piperazine have been tested against different cancer cell lines, showing promising results in reducing tumor growth and inducing apoptosis.
Antiviral Properties
This compound may exhibit inhibitory effects against viral enzymes. Research has highlighted the potential of pyrazole derivatives in treating viral infections such as Hepatitis C virus (HCV), where they inhibit viral replication.
Anti-inflammatory Effects
Pyrazoles are noted for their ability to modulate inflammatory pathways. The compound's structure suggests it may interact with cyclooxygenase (COX) enzymes and other inflammatory mediators, providing therapeutic benefits in conditions characterized by inflammation.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- 1,3-Dipolar cycloaddition : This reaction can lead to the formation of the tetrahydropyrazolo[1,5-a]pyridine core.
- Catalytic hydrogenation and regioselective functionalization : These techniques are employed to enhance yield and purity during industrial production.
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Anticancer Studies : A study published in Cancer Letters demonstrated that a related pyrazole compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Trials : Research published in Journal of Medicinal Chemistry showed that a pyrazole derivative significantly reduced inflammation in animal models of arthritis by inhibiting COX enzymes.
- Antiviral Research : A study reported in Virology Journal indicated that a pyrazole-based compound effectively inhibited HCV replication in vitro.
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(thiophene-3-carbonyl)piperazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Substituent Effects on Bioactivity
- Thiophene vs. Phenyl : Thiophene’s electron-rich sulfur atom may enhance interactions with cysteine or methionine residues in enzymes, whereas phenyl groups rely on hydrophobic interactions .
- Trifluoromethyl (CF₃) : Present in and , CF₃ groups increase lipophilicity and metabolic stability, common in kinase inhibitors .
- Piperazine Linkers : Piperazine in all compounds enhances conformational flexibility, facilitating binding to diverse targets (e.g., GPCRs, kinases) .
Physicochemical Properties
Biological Activity
The compound 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(thiophene-3-carbonyl)piperazine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyridine ring fused with a piperazine moiety and a thiophene carbonyl group. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activities.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:
- Antitumor Activity : Pyrazole derivatives have shown promising results as anticancer agents by inhibiting various cancer cell lines.
- Antiviral Properties : Some derivatives demonstrate inhibitory effects against viral enzymes, particularly in hepatitis C virus (HCV) studies.
- Anti-inflammatory Effects : Pyrazoles are noted for their potential in reducing inflammation through various biochemical pathways.
Antitumor Activity
A study explored the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited significant cytotoxicity, with some showing synergistic effects when combined with doxorubicin. This suggests a potential for developing combination therapies using pyrazole derivatives to enhance anticancer efficacy .
Antiviral Activity
Inhibitory assays against HCV NS5B RNA-dependent RNA polymerase revealed that specific pyrazolo[1,5-a]pyrimidine derivatives could effectively inhibit viral replication. The structure-activity relationship (SAR) indicated that modifications to the pyrazole ring could enhance antiviral activity .
Anti-inflammatory Properties
Pyrazole compounds have been evaluated for their anti-inflammatory effects in various models. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Umesha et al. (2009) | Evaluate anticancer effects | Certain pyrazoles showed significant cytotoxicity against breast cancer cells; synergistic effects with doxorubicin were observed. |
| Recent HCV Study | Assess antiviral activity | Specific derivatives demonstrated potent inhibition of HCV polymerase activity, suggesting potential as antiviral agents. |
| Anti-inflammatory Research | Investigate anti-inflammatory properties | Pyrazole derivatives inhibited COX enzymes and reduced cytokine levels in vitro. |
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives has revealed critical insights into how structural modifications impact biological activity. For instance:
- Substituents on the Pyrazole Ring : Alterations can enhance binding affinity to target enzymes or receptors.
- Piperazine Modifications : Changes in the piperazine moiety can influence solubility and bioavailability.
Q & A
Q. How to design a synthesis route for this compound, considering its pyrazolo-pyridine and piperazine-thiophene motifs?
- Methodological Answer: A multi-step synthesis is typically required:
- Step 1: Construct the pyrazolo[1,5-a]pyridine core via cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid) .
- Step 2: Introduce the carbonyl group at position 2 using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3: Functionalize the piperazine ring with thiophene-3-carbonyl via nucleophilic acyl substitution, using solvents such as dichloromethane and a base (e.g., triethylamine) .
- Key Considerations: Optimize reaction time (12–16 hours for cyclization) and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer: Use a combination of:
- 1H/13C NMR: To confirm proton environments (e.g., distinguishing pyrazolo-pyridine aromatic protons from thiophene signals) .
- HRMS (High-Resolution Mass Spectrometry): For exact mass validation (e.g., molecular ion peak matching C20H19N5O2S) .
- FT-IR: Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide/ketone groups) .
- HPLC-PDA: Assess purity (>95% for biological assays) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How to resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer:
- Problem: Low yields during piperazine-thiophene coupling.
- Solutions:
- Solvent Optimization: Replace DMF with DMSO to enhance solubility of bulky intermediates .
- Catalyst Screening: Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings if aryl halide impurities are detected .
- Byproduct Analysis: Use LC-MS to identify hydrolysis byproducts (e.g., free thiophene carboxylic acid) and adjust protecting groups (e.g., tert-butyl esters) .
Q. How to address conflicting biological activity data across assays (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer:
- Step 1: Validate assay conditions (e.g., ATP concentration in kinase assays; rule out false positives via counterscreens) .
- Step 2: Perform dose-response studies (IC50/EC50) in triplicate to confirm reproducibility .
- Step 3: Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to decouple target-specific effects from off-target toxicity .
- Example: If cytotoxicity is observed at >10 μM but kinase inhibition occurs at 1 μM, prioritize structural analogs with reduced logP to minimize membrane disruption .
Q. What computational strategies predict binding modes with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3NYX for kinase targets) to prioritize key interactions (e.g., hydrogen bonding with pyrazolo-pyridine) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
- Free Energy Calculations: Apply MM-PBSA to rank binding affinities of analogs (ΔG < -8 kcal/mol suggests high potency) .
Q. How to analyze structure-activity relationships (SAR) when substituent modifications yield conflicting data?
- Methodological Answer:
- Case Study: Methyl vs. ethyl groups on the piperazine ring:
| Substituent | Activity (IC50, nM) | Solubility (LogS) |
|---|---|---|
| -CH3 | 120 ± 15 | -3.2 |
| -C2H5 | 450 ± 30 | -2.8 |
- Interpretation: Smaller groups (methyl) enhance target binding but reduce solubility. Balance via hybrid analogs (e.g., -CH2CF3) .
Q. How to stabilize the compound in aqueous buffers for in vivo studies?
- Methodological Answer:
- Problem: Hydrolysis of the thiophene carbonyl group at pH > 7.4.
- Solutions:
- Formulation: Use lyophilized powder reconstituted in 5% DMSO/10% HP-β-CD in saline .
- Storage: Maintain at -80°C under argon to prevent oxidation .
- Stability Testing: Monitor degradation via UPLC-MS over 24 hours at 37°C (accept <5% degradation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
